molecular formula C18H19ClN2O2 B4923584 N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethylphenyl)ethanediamide

N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethylphenyl)ethanediamide

Cat. No. B4923584
M. Wt: 330.8 g/mol
InChI Key: YKNPZDFUNSBQJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethylphenyl)ethanediamide, commonly known as U-47700, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by Upjohn, a pharmaceutical company, and was later developed as a potential painkiller. U-47700 has been found to be highly potent and has been associated with several cases of overdose deaths.

Mechanism of Action

U-47700 acts by binding to the μ-opioid receptor and activating it, leading to the release of endogenous opioids such as enkephalins and endorphins. This activation results in the inhibition of pain signals in the spinal cord and brain, leading to analgesia.
Biochemical and Physiological Effects:
U-47700 has been found to produce a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. It has also been associated with several adverse effects, including nausea, vomiting, constipation, and dependence.

Advantages and Limitations for Lab Experiments

U-47700 has several advantages for use in lab experiments, including its high potency and selectivity for the μ-opioid receptor. However, its potential for abuse and the associated risks of overdose limit its use in research.

Future Directions

There are several future directions for research on U-47700, including the development of more selective and safer opioid analgesics. Additionally, further studies are needed to better understand the mechanisms underlying the adverse effects of U-47700 and to develop strategies to mitigate these effects. Finally, research is needed to explore the potential therapeutic uses of U-47700, particularly in the treatment of chronic pain.

Synthesis Methods

U-47700 can be synthesized using various methods, including the reaction of 4-chloro-N-(2-hydroxyethyl)aniline with 3,4-dimethylaniline in the presence of a reducing agent. Other methods involve the reaction of 4-chlorobenzyl chloride with 3,4-dimethylaniline, followed by reduction using sodium borohydride.

Scientific Research Applications

U-47700 has been used extensively in scientific research to study its effects on the central nervous system. It has been found to be a potent and selective agonist of the μ-opioid receptor, which is responsible for mediating the analgesic effects of opioids.

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c1-12-3-8-16(11-13(12)2)21-18(23)17(22)20-10-9-14-4-6-15(19)7-5-14/h3-8,11H,9-10H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNPZDFUNSBQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6794535

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